

ALK-IN-1: A Technical Guide to its Structure, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **ALK-IN-1**, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details its chemical structure, a plausible synthetic route, its biological activity against various kinases, and the signaling pathways it targets. Experimental protocols for key assays are also provided to facilitate further research and development.

Core Structure and Nomenclature

ALK-IN-1, also known as a brigatinib analog, is a small molecule inhibitor belonging to the 2,4-diaminopyrimidine class of compounds. Its chemical structure is characterized by a central pyrimidine scaffold with distinct substitutions at the 2 and 4 positions, contributing to its high affinity and selectivity for the ALK kinase domain.

IUPAC Name: 5-chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine[1]

Chemical Formula: C26H34ClN6O2P[1]

Molecular Weight: 529.0 g/mol

Synthesis of ALK-IN-1



The synthesis of **ALK-IN-1** is a multi-step process that involves the sequential construction of the substituted pyrimidine core. While a specific, detailed protocol for **ALK-IN-1** is not publicly available in peer-reviewed literature, a plausible synthetic route can be derived from the known synthesis of its close analog, Brigatinib (AP26113). The general strategy involves the synthesis of two key aniline intermediates followed by their sequential coupling to a dichloropyrimidine core.

Experimental Protocol: Plausible Synthesis of ALK-IN-1

Step 1: Synthesis of Intermediate 1 (2,5-dichloro-N-(2-(dimethylphosphinyl)phenyl)pyrimidin-4-amine)

- To a solution of 2,4,5-trichloropyrimidine in a suitable solvent such as DMF, add 2-(dimethylphosphoryl)aniline and a base (e.g., K2HPO4).
- Heat the reaction mixture at a suitable temperature (e.g., 65°C) for several hours.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
- Collect the solid by filtration, wash with water, and dry under vacuum to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2 (N1-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)ethane-1,2-diamine)

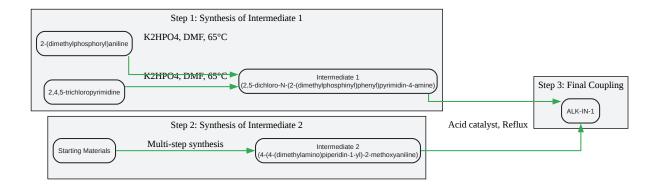
- Synthesize 1-(4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)ethan-1-one from commercially available starting materials.
- Reduce the nitro group of a precursor molecule to an aniline using a standard reduction method (e.g., palladium-catalyzed hydrogenation). This will yield the aniline intermediate required for the subsequent coupling reaction.

Step 3: Synthesis of ALK-IN-1

- In a suitable solvent, dissolve Intermediate 1 and Intermediate 2.
- Add an acid catalyst (e.g., HCl) and heat the reaction mixture to reflux.



- · Monitor the reaction by TLC or LC-MS.
- Once the reaction is complete, cool the mixture and perform an aqueous workup.
- Purify the crude product by column chromatography on silica gel to obtain pure ALK-IN-1.
- Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its structure and purity.



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A generalized workflow for the synthesis of **ALK-IN-1**.

Biological Activity and Data Presentation

ALK-IN-1 is a highly potent inhibitor of ALK and has shown activity against various ALK fusion proteins and resistance mutations. It also exhibits inhibitory activity against other kinases, though with lower potency.

Quantitative Data Summary

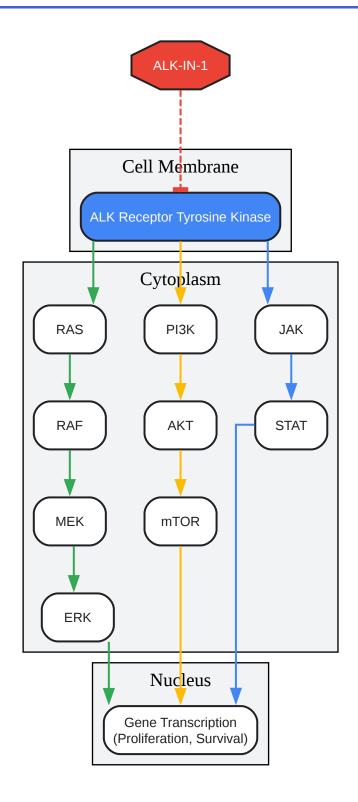


Target Kinase/Cell Line	IC50 (nM)	Assay Type	Reference
Kinase Assays			
ALK (wild-type)	0.6	Enzymatic	[2][3]
ROS1	0.9	Enzymatic	[4]
FLT3	2.1	Enzymatic	[4]
IGF-1R	38	Enzymatic	[5]
Insulin Receptor	262	Enzymatic	[5]
EGFR (L858R/T790M)	29-160	Enzymatic	[2]
Cell-Based Assays			
Karpas-299 (ALK+)	29	Cell Viability	[4]
H2228 (EML4-ALK)	14	Cell Viability	[5]
Ba/F3 (EML4-ALK)	14	Cell Viability	[5]
Ba/F3 (EML4-ALK G1202R)	184	Cell Viability	[1]
ALK-negative cell lines	>1000	Cell Viability	[5]

Mechanism of Action and Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated by genetic alterations such as chromosomal rearrangements, drives oncogenesis by activating downstream signaling pathways.[6] These pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways, are crucial for cell proliferation, survival, and differentiation.[7] **ALK-IN-1** exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades. This leads to the induction of apoptosis in cancer cells that are dependent on ALK signaling.





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ALK signaling pathway and the inhibitory action of ALK-IN-1.

Key Experimental Protocols



In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **ALK-IN-1** against a specific kinase.

General Protocol:

- Reagents and Materials: Recombinant human ALK enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and ALK-IN-1. A suitable kinase assay buffer is also required.
- Assay Procedure:
 - Prepare serial dilutions of ALK-IN-1 in the kinase assay buffer.
 - In a microplate, add the ALK enzyme to each well containing the different concentrations of ALK-IN-1.
 - Initiate the kinase reaction by adding a mixture of ATP and the substrate.
 - Incubate the plate at a specific temperature for a defined period.
 - Stop the reaction and quantify the amount of phosphorylated substrate. This can be done
 using various methods, such as radiometric assays (32P-ATP), fluorescence-based
 assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., ADP-Glo™).
 - Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Cell Viability Assay

Objective: To determine the effect of **ALK-IN-1** on the viability of cancer cell lines.

General Protocol (using a tetrazolium-based assay like MTT or WST-1):

 Cell Culture: Culture the desired cancer cell lines (both ALK-positive and ALK-negative as a control) in appropriate media and conditions.



- Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **ALK-IN-1** in the cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank.
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Viability Measurement:
 - Add the tetrazolium salt reagent (e.g., MTT or WST-1) to each well and incubate for a few hours.[9]
 - If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).
 - Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[10][11]

This technical guide provides a foundational understanding of **ALK-IN-1** for researchers and drug development professionals. For specific experimental applications, it is recommended to consult the primary literature and optimize protocols for the specific experimental setup.

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